WSP-1

概要

準備方法

合成経路と反応条件

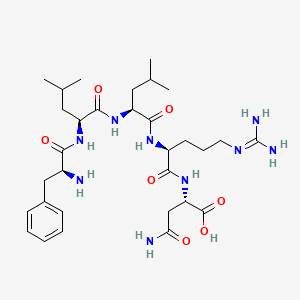

WSP-1の合成は、通常、2-ピリジルジスルフィドと適切な蛍光色素前駆体との反応によって行われます。反応条件には、酸化を防ぎ、高収率を得るために、多くの場合、無水溶媒と不活性雰囲気が必要です。一般的な手順は以下のとおりです。

2-ピリジルジスルフィドの調製: これは、2-メルカプトピリジンをヨウ素または過酸化水素などの酸化剤と反応させることから始まります。

蛍光色素とのカップリング: 次に、2-ピリジルジスルフィドを無水条件下で蛍光色素前駆体とカップリングさせます。多くの場合、トリエチルアミンなどの塩基を使用して反応を促進します。

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、製品の純度と一貫性を確保するための厳格な品質管理措置が含まれます。自動反応器と精製システムを使用することで、高水準を維持しながら生産をスケールアップすることができます。

化学反応の分析

反応の種類

WSP-1は、主に硫化水素と反応して、ベンゾジチオロンと蛍光化合物を生成します。主な反応には以下が含まれます。

一般的な試薬と条件

試薬: 硫化水素ドナー(NaHSやGYY4137など)。

条件: 反応は、通常、生理的pH(約7.4)の水性緩衝液中で、室温または生物学的用途では37°Cで行われます。

主な生成物

This compoundと硫化水素との反応の主な生成物は、励起波長465 nm、発光波長515 nmの蛍光化合物です .

科学研究における用途

This compoundは、科学研究、特に化学、生物学、医学、および工業分野で幅広い用途があります。

化学: 様々な化学反応や環境における硫化水素の存在量や濃度を研究するためのプローブとして使用されます。

生物学: 細胞や組織内の硫化水素を検出および可視化するために、細胞および分子生物学で使用されます。これは、その生理学的および病理学的役割の研究を助けます。

医学: 医学研究では、心血管疾患、神経変性疾患、癌など、様々な疾患や状態における硫化水素の役割を調査するために使用されます。

科学的研究の応用

WSP-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a probe to study the presence and concentration of hydrogen sulfide in various chemical reactions and environments.

Biology: Employed in cellular and molecular biology to detect and visualize hydrogen sulfide within cells and tissues, aiding in the study of its physiological and pathological roles.

Medicine: Utilized in medical research to investigate the role of hydrogen sulfide in various diseases and conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

作用機序

WSP-1がその効果を発揮する仕組みは、硫化水素との選択的な反応です。硫化物イオンはthis compoundのジスルフィド結合を攻撃し、ベンゾジチオロンと蛍光生成物を生成します。この反応は硫化水素に非常に特異的であるため、正確な検出と測定が可能です。 関与する分子標的と経路には、this compoundのジスルフィド結合と、硫化水素ドナーからの硫化物イオンが含まれます .

類似化合物との比較

WSP-1は、他の類似化合物と比較して、硫化水素に対する高い選択性と迅速な応答性を備えている点でユニークです。類似する化合物には以下のようなものがあります。

SF7-AM: 硫化水素検出のための別の蛍光プローブですが、スペクトル特性が異なります。

HSip-1: これも硫化水素を検出するプローブですが、感度と選択性のプロファイルが異なる可能性があります。

AzMC: 化学構造と反応機構が異なる、硫化水素検出に使用されるプローブです。

This compoundは、硫化水素を迅速かつ選択的に検出するために特異的に設計されているため、様々な研究用途において貴重なツールとなっています .

特性

IUPAC Name |

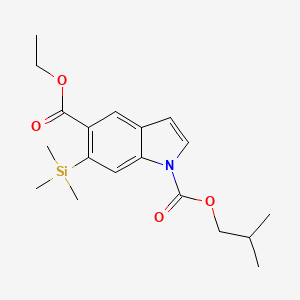

(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H21NO6S2/c1-37-20-13-15-25-27(18-20)39-28-19-21(14-16-26(28)33(25)24-10-4-2-8-22(24)32(36)40-33)38-31(35)23-9-3-5-11-29(23)41-42-30-12-6-7-17-34-30/h2-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKQAUGSGQUCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)C7=CC=CC=C7C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H21NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,9S)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate](/img/structure/B586342.png)

![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)